molecular formula C9H10N2O2 B13320817 2-Amino-3-(2-hydroxyethoxy)benzonitrile

2-Amino-3-(2-hydroxyethoxy)benzonitrile

Katalognummer: B13320817
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: NEZOUXOFGNAALP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(2-hydroxyethoxy)benzonitrile is an organic compound with the molecular formula C9H10N2O2 It is a derivative of benzonitrile, featuring an amino group at the second position and a hydroxyethoxy group at the third position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-hydroxyethoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-3-hydroxybenzonitrile with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-Amino-3-hydroxybenzonitrile

    Reagent: Ethylene oxide

    Conditions: Basic conditions, such as the presence of a base like sodium hydroxide or potassium hydroxide

    Product: this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(2-hydroxyethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and hydroxyethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(2-hydroxyethoxy)benzonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological receptors.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(2-hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets. The amino and hydroxyethoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-hydroxybenzonitrile: Lacks the hydroxyethoxy group, making it less versatile in certain reactions.

    2-Amino-4-(2-hydroxyethoxy)benzonitrile: Similar structure but with the hydroxyethoxy group at a different position, leading to different reactivity and applications.

Uniqueness

2-Amino-3-(2-hydroxyethoxy)benzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H10N2O2

Molekulargewicht

178.19 g/mol

IUPAC-Name

2-amino-3-(2-hydroxyethoxy)benzonitrile

InChI

InChI=1S/C9H10N2O2/c10-6-7-2-1-3-8(9(7)11)13-5-4-12/h1-3,12H,4-5,11H2

InChI-Schlüssel

NEZOUXOFGNAALP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)OCCO)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.